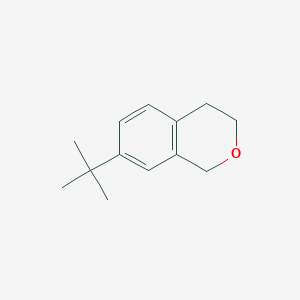
7-(tert-Butyl)isochroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(tert-Butyl)isochroman is an organic compound belonging to the class of isochromans, which are oxygen-containing heterocycles This compound features a tert-butyl group attached to the seventh position of the isochroman ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-Butyl)isochroman typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of substituted phenols with cinnamic acid in the presence of polyphosphoric acid, followed by cyclization . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization with trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(tert-Butyl)isochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isochroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
7-(tert-Butyl)isochroman has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 7-(tert-Butyl)isochroman involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The tert-butyl group can enhance the compound’s stability and reactivity, facilitating its interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Isochroman: The parent compound without the tert-butyl group.
4-Chromanone: Another oxygen-containing heterocycle with different substitution patterns.
3,4-Dihydroisocoumarin: A related compound with a similar ring structure but different functional groups.
Uniqueness: 7-(tert-Butyl)isochroman is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it more stable and reactive compared to its analogs, allowing for a broader range of applications in research and industry .
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
7-tert-butyl-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C13H18O/c1-13(2,3)12-5-4-10-6-7-14-9-11(10)8-12/h4-5,8H,6-7,9H2,1-3H3 |
InChI-Schlüssel |
HUXAIVKKWYWJIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(CCOC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















